Iniparib

PARP inhibition DNA repair cellular assay

Iniparib is a critical negative control for PARP biology assays. Unlike olaparib or niraparib, it does not inhibit PARP in intact cells, making it essential for validating assay specificity. Use to induce proteotoxic stress in cancer models. Ensure rigorous experimental design; substitution with true PARP inhibitors will lead to data misinterpretation.

Molecular Formula C7H5IN2O3
Molecular Weight 292.03 g/mol
CAS No. 160003-66-7
Cat. No. B1684207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIniparib
CAS160003-66-7
SynonymsBSI-201;  BSI201;  BSI 201;  NSC746045;  NSC-746045;  NSC 746045;  ND-71677;  NIBA;  INO-2BA;  SAR-240550;  Iniparib
Molecular FormulaC7H5IN2O3
Molecular Weight292.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I
InChIInChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
InChIKeyMDOJTZQKHMAPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Iniparib (BSI-201, CAS 160003-66-7): A Discontinued Putative PARP Inhibitor with a Distinct, Non-Canonical Mechanism of Action


Iniparib (BSI-201, SAR240550) is an iodinated benzamide derivative (4-iodo-3-nitrobenzamide) that was originally advanced as a non-competitive poly(ADP-ribose) polymerase (PARP) inhibitor for oncology indications, particularly triple-negative breast cancer (TNBC) [1]. Unlike the clinically approved NAD+-competitive PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib, veliparib), subsequent independent investigations have demonstrated that iniparib does not inhibit PARP enzymatic activity in intact cells and is now classified as not a bona fide PARP inhibitor [2]. Its mechanism of action is now understood to involve non-selective covalent modification of cysteine-containing proteins in tumor cells, rather than targeted PARP trapping or catalytic inhibition [3]. Iniparib is no longer in clinical development following a failed Phase III trial; it is now utilized exclusively as a research tool for mechanistic studies of chemosensitization and as a critical negative control in experiments evaluating true PARP inhibitors.

Why Iniparib Cannot Be Interchanged with Bona Fide PARP Inhibitors: The Critical Risk of Misclassification in Experimental Design


Procurement substitution between iniparib and FDA-approved PARP inhibitors (e.g., olaparib, niraparib) or even investigational PARP inhibitors (e.g., veliparib) will inevitably lead to experimental failure and misinterpretation of data. The compound's simple benzamide structure and original classification as a PARP inhibitor are profoundly misleading. Multiple independent, high-quality studies have conclusively demonstrated that iniparib lacks the defining characteristics of the PARP inhibitor class: it does not inhibit poly(ADP-ribose) (pADPr) formation in intact cells [1], fails to induce synthetic lethality in homologous recombination (HR)-deficient models [2], and does not trap PARP on DNA [3]. Consequently, any study design that utilizes iniparib as a tool to interrogate PARP biology or as a positive control for PARP inhibition will produce spurious results. The quantitative evidence below firmly establishes iniparib as a mechanistically distinct entity, not a generic substitute for a PARP inhibitor.

Iniparib: A Quantitative Evidence Guide for Distinguishing Its Non-PARP Mechanism from True PARP Inhibitors


Iniparib Fails to Inhibit Cellular Poly(ADP-Ribose) Polymer (pADPr) Formation, Unlike Olaparib and Veliparib

Iniparib lacks the ability to inhibit PARP enzymatic activity in intact cells, a defining characteristic of true PARP inhibitors. In head-to-head cellular assays, iniparib failed to suppress pADPr formation, while both olaparib and veliparib demonstrated clear, concentration-dependent inhibition. At concentrations up to 100 µM, iniparib showed no reduction in pADPr levels, confirming it is not a functional PARP inhibitor in a cellular context [1].

PARP inhibition DNA repair cellular assay

Iniparib Fails to Selectively Kill Homologous Recombination (HR)-Deficient Cells, a Hallmark of Bona Fide PARP Inhibitors

True PARP inhibitors like olaparib and veliparib exhibit synthetic lethality by selectively inhibiting the growth of HR-deficient cells (e.g., BRCA2-/- or ATM-deficient). Iniparib showed no such selectivity. In a direct comparison, iniparib failed to differentially inhibit colony formation in BRCA2-deficient versus BRCA2-proficient cells, whereas olaparib and veliparib demonstrated clear selective killing [1].

synthetic lethality HR-deficiency colony formation

Iniparib is Significantly Less Potent than Olaparib in Inhibiting Breast Cancer Cell Growth Across Multiple Cell Lines

In a comparative study across 12 breast cancer cell lines, the concentration required to inhibit cell growth by 50% (IC50) was significantly higher for iniparib (range 13-70 µM) compared to the true PARP inhibitor olaparib (range 3.7-31 µM) [1]. A separate study across 14 cell lines also concluded that olaparib was a more potent inhibitor of cell growth than iniparib in almost all lines tested [2]. This indicates a fundamental difference in their cytotoxic mechanisms and potency.

antiproliferative activity IC50 breast cancer

Iniparib Fails to Provide a Statistically Significant Overall Survival Benefit in a Phase III Trial for Metastatic TNBC

A randomized, multicenter Phase III trial (N=519) compared gemcitabine/carboplatin (GC) plus iniparib (GCI) to GC alone in patients with metastatic TNBC. The trial failed to meet its primary endpoints, showing no statistically significant difference in Overall Survival (OS) between the two arms (Hazard Ratio = 0.88; 95% CI, 0.69 to 1.12; P = 0.28) [1]. This definitive clinical result, which contrasts with the earlier positive Phase II data, was a key factor in halting clinical development.

clinical trial overall survival triple-negative breast cancer

Iniparib Exhibits Rapid Plasma Clearance and Poor Tumor Penetration, Limiting Its Potential for In Vivo Efficacy

Iniparib is rapidly metabolized and cleared from plasma in humans, with a short terminal half-life (t1/2) of approximately 10-20 minutes [REFS-1, REFS-2]. Furthermore, a comparative oncology study in dogs—a species with similar iniparib metabolism to humans—revealed that clinically relevant concentrations of the parent drug and its key metabolites were not detectable in tumor tissues at any dose studied, with plasma:tumor ratios of <0.088 for iniparib [3]. This indicates poor tumor penetration and retention, a critical flaw for an oncology drug.

pharmacokinetics tumor penetration metabolism

Iniparib Non-Selectively Modifies Cysteine-Containing Proteins, Including Non-PARP Targets, at High Concentrations

Proteomic analysis revealed that iniparib's active metabolite, 4-iodo-3-nitrosobenzamide, non-selectively forms covalent adducts with cysteine residues across a wide range of cellular proteins, not just PARP1. This promiscuous reactivity contrasts with the targeted, reversible (or less promiscuous) binding of NAD+-competitive PARP inhibitors. At high concentrations (>40 µM) required for its cytotoxic effects, this non-selective protein modification is the likely driver of cell death, rather than any specific PARP inhibition [1].

proteomics cysteine modification off-target effects

Validated Research Applications for Iniparib (BSI-201) Based on Its Unique, Non-PARP Mechanism


Critical Negative Control for Establishing True PARP Inhibitor Activity in Cellular and In Vivo Assays

Given the conclusive evidence that iniparib fails to inhibit PARP in intact cells [3], its most valuable research application is as a rigorous negative control. When establishing a new assay for PARP inhibition (e.g., pADPr immunofluorescence, synthetic lethality screens), including iniparib as a control compound ensures the assay's specificity. An experiment can only be validated if a known true PARP inhibitor (e.g., olaparib) produces the expected effect while iniparib does not [2]. This application is critical for avoiding false positives in drug discovery campaigns targeting the PARP family.

Investigating the Molecular Consequences of Promiscuous Cysteine Modification and Unfolded Protein Response Activation

Iniparib's active metabolite acts as a non-selective cysteine modifier, leading to widespread protein adduct formation and the subsequent induction of the unfolded protein response (UPR) [3]. Researchers can utilize iniparib as a chemical tool to induce and study the cellular consequences of widespread, non-specific protein damage. This is particularly relevant in cancer biology, where understanding how cells respond to and mitigate proteotoxic stress can reveal new therapeutic vulnerabilities, independent of DNA repair pathways.

A Cautionary Case Study in Drug Development and Biomarker Strategy for Educational Purposes

The story of iniparib—from promising Phase II data (median OS improved from 7.7 to 12.3 months) [3] to the subsequent Phase III failure (no significant OS benefit, HR=0.88) [2]—is an exemplary case study for graduate-level pharmacology and drug development programs. It powerfully illustrates the pitfalls of advancing a compound with an unclear mechanism of action, the importance of robust preclinical validation, and the risk of overinterpreting small, early-phase clinical trials. It is an ideal teaching tool for lessons on target validation and clinical trial design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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